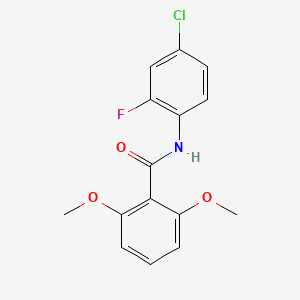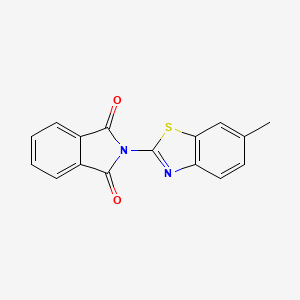![molecular formula C13H15ClN2O4 B5874574 1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine](/img/structure/B5874574.png)
1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine, also known as CNPA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the area of drug discovery and development.
作用機序
The mechanism of action of 1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may also contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential use in the treatment of anxiety disorders.
実験室実験の利点と制限
One of the main advantages of 1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine in lab experiments is its high potency and selectivity for acetylcholinesterase inhibition. This makes it a valuable tool for studying the role of acetylcholine in the brain and its potential therapeutic effects. However, one limitation of this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.
将来の方向性
There are several potential future directions for research on 1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine. One area of interest is the development of this compound derivatives with improved potency and selectivity for acetylcholinesterase inhibition. Additionally, further studies are needed to evaluate the potential therapeutic effects of this compound in animal models of Alzheimer's disease and other neurological disorders. Finally, more research is needed to understand the potential toxicity of this compound and to develop safe dosing protocols for its use in lab experiments.
合成法
The synthesis of 1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine involves the reaction of 4-chloro-2-nitrophenol with piperidine in the presence of acetic anhydride. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been used in various studies to produce this compound in high yields and purity.
科学的研究の応用
1-[(4-chloro-2-nitrophenoxy)acetyl]piperidine has been extensively studied for its potential use in drug discovery and development. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This makes this compound a potential candidate for the treatment of Alzheimer's disease, as the accumulation of acetylcholine in the brain is associated with improved cognitive function.
特性
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c14-10-4-5-12(11(8-10)16(18)19)20-9-13(17)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAOQAKCNBQIRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

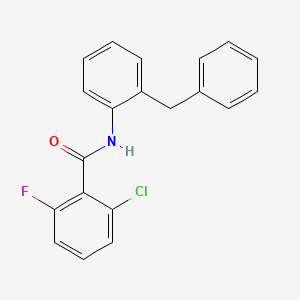
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5874508.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)
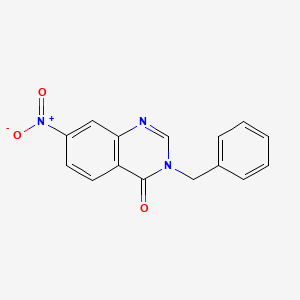
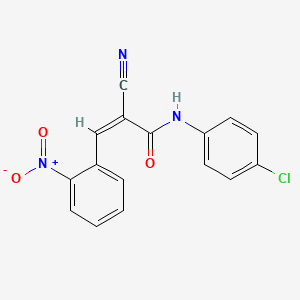
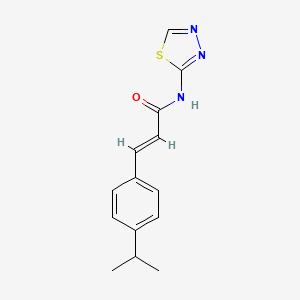
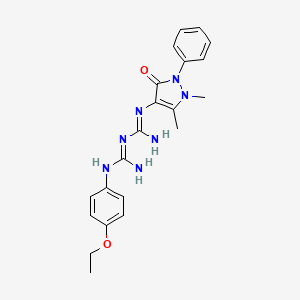
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5874554.png)
